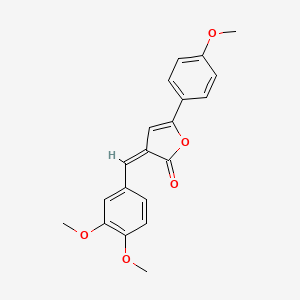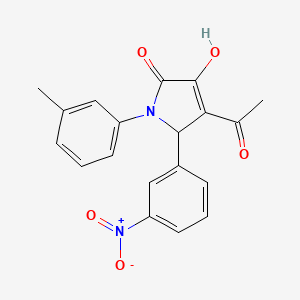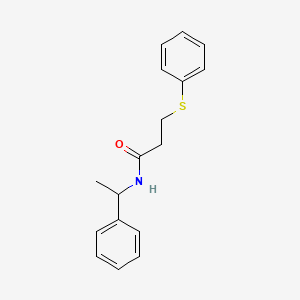
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that belongs to the family of furanones. It has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and food industries.
Scientific Research Applications
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the p53 pathway. In neuroprotection, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antimicrobial activity, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the p53 pathway. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and immunomodulatory effects. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to modulate the activity of immune cells, such as T cells and B cells, and enhance the immune response against pathogens.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be easily synthesized and purified, and it has a long shelf life. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also soluble in various solvents, such as ethanol, methanol, and dimethyl sulfoxide, which makes it easy to use in different assays. However, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has some limitations for lab experiments, such as its high cost and limited availability. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also sensitive to light and air, which can affect its stability and purity.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, such as the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthesis methods can improve the yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone and reduce its cost. The investigation of its potential applications in other fields, such as agriculture and food industries, can expand its use and benefits. The elucidation of its mechanism of action can provide insights into its therapeutic potential and facilitate the development of new drugs based on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone.
Synthesis Methods
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base catalyst. The reaction can be carried out in different solvents, such as ethanol, methanol, or acetic acid, at different temperatures and pressures. The yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions.
properties
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-16-7-5-14(6-8-16)18-12-15(20(21)25-18)10-13-4-9-17(23-2)19(11-13)24-3/h4-12H,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDSSSEAMNNCT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3,4-Dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4971679.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)

